3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:
- Core scaffold: A 4H-pyrido[1,2-a]pyrimidin-4-one framework, a bicyclic system known for its pharmacological relevance in kinase inhibition and anti-inflammatory activity .
- Substituents: A (Z)-configured thiazolidin-5-ylidene moiety at position 3, bearing a 1,3-benzodioxol-5-ylmethyl group. The benzodioxole moiety is notable for its electron-rich aromatic system, which may enhance metabolic stability or modulate receptor binding . A methyl group at position 9, which may sterically influence molecular conformation or binding affinity.
This compound’s design reflects optimization strategies for balancing lipophilicity (via benzodioxole) and hydrophilicity (via morpholine), a critical consideration in drug development .
Properties
Molecular Formula |
C25H22N4O5S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O5S2/c1-15-3-2-6-28-21(15)26-22(27-7-9-32-10-8-27)17(23(28)30)12-20-24(31)29(25(35)36-20)13-16-4-5-18-19(11-16)34-14-33-18/h2-6,11-12H,7-10,13-14H2,1H3/b20-12- |
InChI Key |
IDESDYFTVHRUJO-NDENLUEZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the benzodioxole moiety, and the construction of the pyridopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or pyridopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit DNA synthesis or disrupt cell signaling pathways, resulting in the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives functionalized with thiazolidinone or related heterocycles. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity :
- The 1,3-benzodioxole group in the target compound may confer superior metabolic stability compared to simpler aryl groups (e.g., phenyl in 10a/10b) due to its electron-donating methylenedioxy bridge, which resists oxidative degradation .
- The 4-morpholinyl substituent enhances aqueous solubility relative to piperazine analogs (e.g., EP 2023/39 derivatives), as morpholine’s lower basicity reduces protonation-dependent solubility fluctuations .
Thiazolidinone Geometry: The (Z)-configuration of the thiazolidinone methylidene group in the target compound likely enforces a planar conformation, optimizing π-π stacking with hydrophobic enzyme pockets. This contrasts with non-configured analogs (e.g., 11a–f in ), where variable geometry may reduce binding consistency .
Synthetic Accessibility: The target compound’s synthesis likely employs a condensation reaction between a thiazolidinone precursor and a pyrido-pyrimidinone intermediate, analogous to methods for 10a/10b . However, the benzodioxolylmethyl group necessitates specialized reagents (e.g., 1,3-benzodioxole-5-carbaldehyde), increasing synthetic complexity compared to phenyl-based analogs .
The benzodioxole moiety may further enhance blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
